molecular formula C22H20N2O3 B11471913 Ethyl {3-[(biphenyl-2-ylcarbonyl)amino]phenyl}carbamate

Ethyl {3-[(biphenyl-2-ylcarbonyl)amino]phenyl}carbamate

Cat. No.: B11471913
M. Wt: 360.4 g/mol
InChI Key: WXLUTRXINDWNLX-UHFFFAOYSA-N
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Description

Ethyl {3-[(biphenyl-2-ylcarbonyl)amino]phenyl}carbamate is a complex organic compound that features a biphenyl moiety linked to a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {3-[(biphenyl-2-ylcarbonyl)amino]phenyl}carbamate typically involves the reaction of biphenyl derivatives with carbamoyl chlorides or isocyanates. One common method involves the use of biphenyl-2,2′-diol and methyl carbonochloridate in ethanol to produce the desired biphenyl derivative . Another approach includes the reaction of biphenyl derivatives with oxalyl chloride in the presence of aluminum chloride and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems enable the direct introduction of functional groups into organic compounds, enhancing the overall yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl {3-[(biphenyl-2-ylcarbonyl)amino]phenyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: N-bromosuccinimide (NBS), aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield biphenyl ketones, while reduction reactions can produce biphenyl alcohols.

Scientific Research Applications

Ethyl {3-[(biphenyl-2-ylcarbonyl)amino]phenyl}carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl {3-[(biphenyl-2-ylcarbonyl)amino]phenyl}carbamate involves its interaction with specific molecular targets, such as muscarinic M3 receptors. By binding to these receptors, the compound can modulate various physiological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {3-[(biphenyl-2-ylcarbonyl)amino]phenyl}carbamate is unique due to its biphenyl moiety, which imparts specific chemical and biological properties

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

ethyl N-[3-[(2-phenylbenzoyl)amino]phenyl]carbamate

InChI

InChI=1S/C22H20N2O3/c1-2-27-22(26)24-18-12-8-11-17(15-18)23-21(25)20-14-7-6-13-19(20)16-9-4-3-5-10-16/h3-15H,2H2,1H3,(H,23,25)(H,24,26)

InChI Key

WXLUTRXINDWNLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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